molecular formula C5H2BrClFNO2S B2610182 4-Bromo-2-fluoropyridine-3-sulfonyl chloride CAS No. 1805249-06-2

4-Bromo-2-fluoropyridine-3-sulfonyl chloride

Cat. No. B2610182
CAS RN: 1805249-06-2
M. Wt: 274.49
InChI Key: LYGTXNLHGLCTGC-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClFNO2S and a molecular weight of 274.5 . It is used as an intermediate for pharmaceutical and organic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2BrClFNO2S/c6-3-1-2-9-5(8)4(3)12(7,10)11/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

1. Synthesis and Development of Novel Compounds

  • Fluorosulfonylation Reagent Development : A new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, was developed, which has potential as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent can be used for regioselective synthesis of functionalized isoxazoles possessing sulfonyl fluoride moieties (Leng & Qin, 2018).
  • Palladium-Catalyzed C-H Bond Sulfonylation : Research on the reactivity of (poly)halo-substituted benzenesulfonyl chlorides, including 4-Bromo-2-fluoropyridine-3-sulfonyl chloride, in palladium-catalyzed ortho-directed C–H bond sulfonylation of 2-arylpyridines has been conducted. This process allows for the synthesis of halo-substituted diarylsulfones without cleavage of the C–halo bonds, facilitating further transformations (Sasmal et al., 2018).

2. Applications in Organic Chemistry

  • Reactivity Studies : The reactivities of halogenopyridines, including 4-Bromo-2-fluoropyridine, towards various bases were investigated. This research helps in understanding the mechanisms involved in organic synthesis and the formation of different organic compounds (Zoest & Hertog, 2010).
  • Synthesis of Sulfonyl Fluoride Functionalized Pharmaceuticals : A study focused on the development of a clickable connective hub for the fluorosulfonylvinylation of amines, including amino acids and pharmaceuticals. This research has implications in enhancing the antimicrobial activity of certain drugs (Leng et al., 2020).

3. Contributions to Medicinal Chemistry

  • Anticancer Activity Studies : A compound synthesized using this compound showed significant anticarcinogenic activity against specific cancer cells. This type of research is crucial for the development of new anticancer drugs (Miao, Yan, & Zhao, 2010).

properties

IUPAC Name

4-bromo-2-fluoropyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFNO2S/c6-3-1-2-9-5(8)4(3)12(7,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGTXNLHGLCTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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